molecular formula C8H14O3 B2486415 2,2-Dimethyl-5-oxohexanoic acid CAS No. 73336-14-8

2,2-Dimethyl-5-oxohexanoic acid

Cat. No. B2486415
CAS RN: 73336-14-8
M. Wt: 158.197
InChI Key: NKNASVVBQHHRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves catalyzed reactions, such as the AlCl3-catalyzed Friedel–Crafts reaction. This method has been used to synthesize complexes with sharp, intense absorption bands indicative of stable structures, as seen in the synthesis of W(CO)5 complexes of related compounds (Kowalski et al., 2009). Additionally, methods involving Michael addition and cyclocondensation reactions have been employed to create compounds with specific structural features (Pesyan et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Dimethyl-5-oxohexanoic acid often reveals intricate details about their stability and potential for various chemical reactions. X-ray diffraction and quantum-chemical analysis are commonly used techniques for such analysis, providing insights into the geometrical configuration and electronic structure of the molecule (Kovalskyi et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of similar compounds is influenced by their molecular structure. Cyclocondensation reactions, for example, are utilized to synthesize enantiopure derivatives, highlighting the compound's capacity for forming diverse chemical structures with specific configurations (Calbó et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through various analytical techniques. These properties are essential for understanding the material's behavior under different conditions and for potential applications in materials science.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards other chemical groups, and photolability, are pivotal for the application of this compound and its derivatives. Studies have shown that compounds with similar structures exhibit specific reactivity patterns, which can be exploited in synthetic chemistry and catalysis (Zabadal et al., 2001).

Scientific Research Applications

Formation and Applications in Synthetic Chemistry

Research has demonstrated the utility of compounds structurally related to 2,2-Dimethyl-5-oxohexanoic acid in synthetic chemistry, particularly in the formation of γ-Keto esters from β-Keto esters, showcasing their role in esterification and alkylation reactions (Ronsheim, Hilgenkamp, & Zercher, 2003). Furthermore, Halogen substituted derivatives of related cyclohexanediones have been studied for their reactivity with bases, leading to various chlorinated products useful in further synthetic applications (Schamp & Verzele, 2010).

Selective Esterification in Organic Synthesis

Selective esterification of primary alcohols has been enhanced using derivatives of this compound, indicating its potential in facilitating selective reactions in organic synthesis. This method allows for a broad range of carboxylic acids to be esterified with primary alcohols, showcasing the compound's versatility in organic synthesis (Wang et al., 2012).

Green Chemistry and Sustainable Processes

The application of dimethyl carbonate (DMC) chemistry in acid-catalysed reactions of aliphatic alcohols and phenols, with this compound-related methodologies, underscores the compound's role in promoting greener chemical processes. This research opens up new avenues for sustainable chemistry by demonstrating the efficacy of using safer reagents and catalysts in traditional reactions (Jin et al., 2016).

Mass Spectrometry and Characterization of Small Molecules

Investigations into the mass spectrometric characterization of small oxocarboxylic acids reveal the unique fragmentation behaviors of compounds like this compound. These studies are crucial for understanding the structural and electronic properties of these molecules, which could be applied in analytical chemistry and material sciences (Kanawati et al., 2007).

Advanced Organic Synthesis and Photoreactive Compounds

Research on photoremovable protecting groups for carboxylic acids has highlighted the use of compounds related to this compound in creating sensitive and efficient photoreactive molecules. These findings have implications for organic synthesis, where light-mediated reactions can offer more precise control over the reaction pathways (Zabadal et al., 2001).

properties

IUPAC Name

2,2-dimethyl-5-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(9)4-5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNASVVBQHHRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.